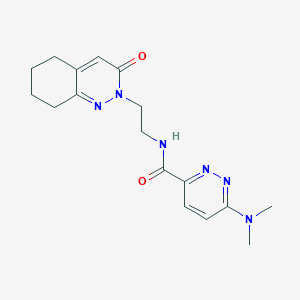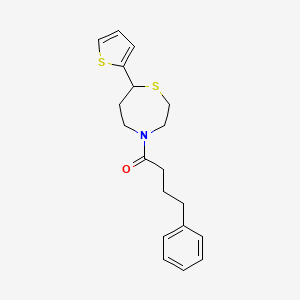
4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one, also known as PTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. PTB belongs to the class of thiazepanes and has been studied extensively for its pharmacological effects. In
Scientific Research Applications
Antidiabetic Potential
The study by Devine et al. (2020) characterizes a molecular association involving a compound with a similar structure, demonstrating its antidiabetic potential. The formation of a complex with 2-hydroxypropyl-β-cyclodextrin (HPBCD) improved the solubility of the compound, maintaining its biological activity in vitro, suggesting potential applications in developing antidiabetic treatments (Devine et al., 2020).
Polymer Solar Cells Enhancement
Research by Zhou et al. (2013) on polymer solar cells, incorporating thiophene, a structural component similar to the query compound, showed that methanol treatment could significantly enhance the efficiency of the solar cells. This implies potential applications of related compounds in improving renewable energy technologies (Zhou et al., 2013).
Anticonvulsant Activity
Stillings et al. (1986) evaluated substituted 1,3,4-thiadiazoles, indicating the potential of thiophene and thiazepane derivatives in developing anticonvulsant drugs. Their study found that these compounds possessed potent anticonvulsant properties, comparing favorably with standard drugs (Stillings et al., 1986).
Electroactive Polymer Synthesis
Kaya and Aydın (2012) synthesized a monomer that was polymerized to form electroactive polymers, demonstrating the utility of thiophene derivatives in materials science, particularly in creating conductive polymers for electronic applications (Kaya & Aydın, 2012).
properties
IUPAC Name |
4-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-19(10-4-8-16-6-2-1-3-7-16)20-12-11-18(23-15-13-20)17-9-5-14-22-17/h1-3,5-7,9,14,18H,4,8,10-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZVAUGQSHHTDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

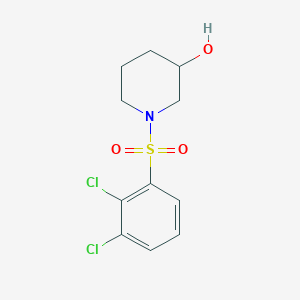
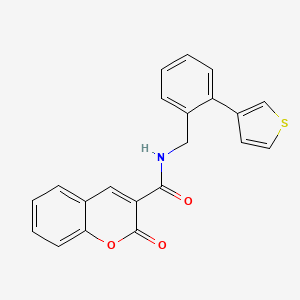
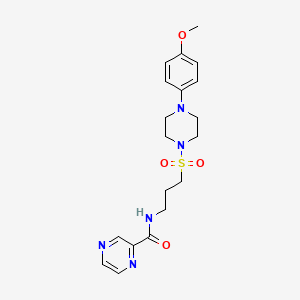


![N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2393682.png)

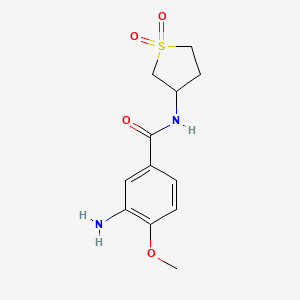

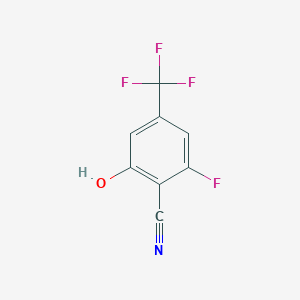
![3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2393689.png)
![4-Methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2393690.png)
